molecular formula C18H21NO5S2 B5179995 3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine

3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine

Cat. No.: B5179995
M. Wt: 395.5 g/mol
InChI Key: ZRTBNJOAZFOKGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is a complex organic compound characterized by the presence of a thiazolidine ring, a benzenesulfonyl group, and a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine typically involves the following steps:

    Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.

    Introduction of the Benzenesulfonyl Group: The benzenesulfonyl group is introduced through a sulfonylation reaction, where a sulfonyl chloride reacts with the thiazolidine ring in the presence of a base.

    Attachment of the Trimethoxyphenyl Group: The trimethoxyphenyl group is attached via a nucleophilic substitution reaction, where the trimethoxyphenyl halide reacts with the thiazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halides or organometallic compounds are employed under appropriate conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted derivatives of the original compound.

Scientific Research Applications

3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Material Science: The compound is explored for its use in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in research to understand its interactions with biological molecules and its potential as a biochemical probe.

Mechanism of Action

The mechanism of action of 3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine involves its interaction with specific molecular targets. The benzenesulfonyl group can interact with enzymes or receptors, modulating their activity. The trimethoxyphenyl group may enhance the compound’s binding affinity and specificity. The thiazolidine ring provides structural stability and contributes to the overall bioactivity.

Comparison with Similar Compounds

Similar Compounds

    4-[(3,4,5-Trimethoxyphenyl)methyl]thiomorpholine: This compound shares the trimethoxyphenyl group but differs in the ring structure and functional groups.

    Formamide, N-(3,4,5-trimethoxyphenyl)-: This compound also contains the trimethoxyphenyl group but has a different core structure.

Uniqueness

3-(Benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine is unique due to the combination of the thiazolidine ring, benzenesulfonyl group, and trimethoxyphenyl group, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.

Properties

IUPAC Name

3-(benzenesulfonyl)-2-(2,4,5-trimethoxyphenyl)-1,3-thiazolidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO5S2/c1-22-15-12-17(24-3)16(23-2)11-14(15)18-19(9-10-25-18)26(20,21)13-7-5-4-6-8-13/h4-8,11-12,18H,9-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZRTBNJOAZFOKGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1C2N(CCS2)S(=O)(=O)C3=CC=CC=C3)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.